2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the thiophene moiety. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing groups, while reduction could yield a more saturated version of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: Its structure suggests potential as a pharmaceutical agent, possibly in the treatment of diseases involving the central nervous system.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its derivatives share the thiophene moiety and exhibit similar chemical properties.
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as certain pharmaceuticals, share structural similarities and may have related biological activities.
Uniqueness
What sets 2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is the combination of its structural elements, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H23N3O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-methyl-3-[[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H23N3O2S/c1-14-7-8-19(27-14)21(26)23-11-9-16(10-12-23)13-24-15(2)22-18-6-4-3-5-17(18)20(24)25/h3-8,16H,9-13H2,1-2H3 |
InChI Key |
SLGIQLYRRPSEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.